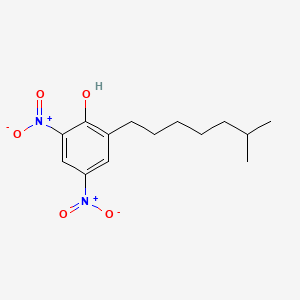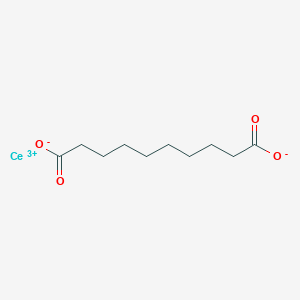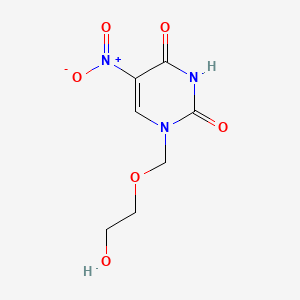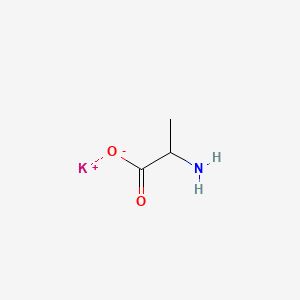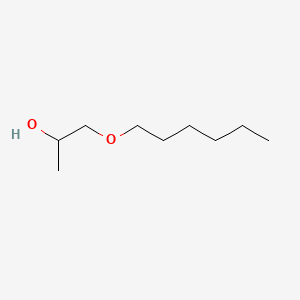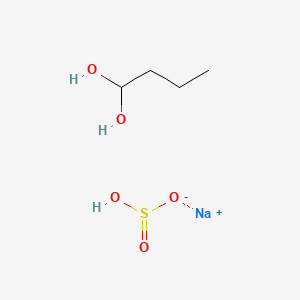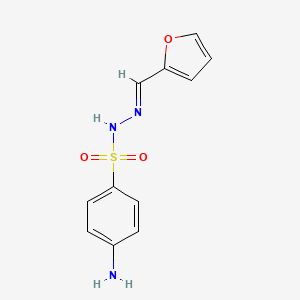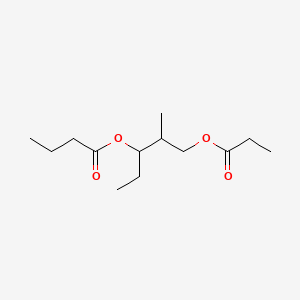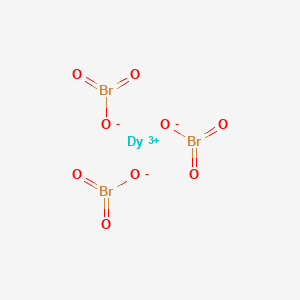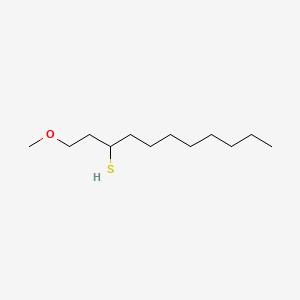
1-Methoxyundecane-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxyundecane-3-thiol is an organic compound with the molecular formula C12H26OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their distinct odors and are often used in various chemical applications due to their reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methoxyundecane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 1-methoxyundecane with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxyundecane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted organic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxyundecane-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-related biochemical processes.
Medicine: Research into thiol compounds has implications for drug development, particularly in designing molecules that can interact with thiol-containing enzymes.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and functional properties.
Wirkmechanismus
The mechanism of action of 1-methoxyundecane-3-thiol involves its ability to donate or accept electrons through the thiol group. This reactivity allows it to participate in various chemical reactions, including redox processes and nucleophilic substitutions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxyundecane-2-thiol: Similar structure but with the thiol group at a different position.
1-Methoxyundecane-4-thiol: Another positional isomer with the thiol group at the fourth carbon.
1-Methoxydecane-3-thiol: A shorter chain analog with similar reactivity.
Uniqueness
1-Methoxyundecane-3-thiol is unique due to its specific molecular structure, which influences its reactivity and applications. The position of the thiol group and the length of the carbon chain contribute to its distinct chemical and physical properties, making it suitable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
94201-22-6 |
|---|---|
Molekularformel |
C12H26OS |
Molekulargewicht |
218.40 g/mol |
IUPAC-Name |
1-methoxyundecane-3-thiol |
InChI |
InChI=1S/C12H26OS/c1-3-4-5-6-7-8-9-12(14)10-11-13-2/h12,14H,3-11H2,1-2H3 |
InChI-Schlüssel |
HUUJQDFMPMNKGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCOC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


